molecular formula C10H16ClN3O2S B1387213 3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide CAS No. 1040026-00-3

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide

Cat. No.: B1387213
CAS No.: 1040026-00-3
M. Wt: 277.77 g/mol
InChI Key: SVLHMPVFGBITJH-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide is a chemical compound with a complex structure that includes an amino group, a chloro substituent, a dimethylaminoethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the chlorination of aniline to form 4-chloroaniline. This intermediate is then subjected to sulfonation to introduce the benzenesulfonamide group. The final step involves the alkylation of the sulfonamide with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation reactions, followed by continuous flow alkylation processes to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Aniline derivatives.

    Substitution: Hydroxyl or alkoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-[2-(dimethylamino)ethyl]-benzenesulfonamide
  • 3-Amino-4-chloro-N-ethyl-benzenesulfonamide
  • 3-Amino-4-chloro-N-[2-(methylamino)ethyl]-benzenesulfonamide

Uniqueness

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide is unique due to the presence of both the chloro and dimethylaminoethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2S/c1-14(2)6-5-13-17(15,16)8-3-4-9(11)10(12)7-8/h3-4,7,13H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLHMPVFGBITJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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